(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Opioid receptor pharmacology Peptidomimetic design Receptor selectivity engineering

(3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS 41220-48-8), commonly designated D-Tic·HCl, is the hydrochloride salt of the R-enantiomer of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). Tic is a conformationally constrained, non-proteinogenic α-amino acid that serves as a rigidified analog of phenylalanine (Phe), wherein the aromatic side chain is covalently tethered to the α-nitrogen via a methylene bridge.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 41220-48-8
Cat. No. B3136189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
CAS41220-48-8
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1C(NCC2=CC=CC=C21)C(=O)O.Cl
InChIInChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H/t9-;/m1./s1
InChIKeyFXHCFPUEIDRTMR-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride (CAS 41220-48-8): Chiral Building Block Procurement Guide for Peptidomimetic Research


(3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS 41220-48-8), commonly designated D-Tic·HCl, is the hydrochloride salt of the R-enantiomer of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). Tic is a conformationally constrained, non-proteinogenic α-amino acid that serves as a rigidified analog of phenylalanine (Phe), wherein the aromatic side chain is covalently tethered to the α-nitrogen via a methylene bridge . This cyclization restricts the χ1 side-chain torsional angle—a degree of freedom freely sampled by Phe—thereby pre-organizing the residue into defined conformational space. The (3R) stereochemistry (D-configuration) at the α-carbon distinguishes this compound from its (3S) enantiomer, the racemic mixture (DL-Tic), and alternative constrained building blocks such as proline or 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and this stereochemistry directly determines the pharmacological profile of derived peptides .

Why (3R)-Tic·HCl Cannot Be Replaced by Its S-Enantiomer, Racemate, or Unconstrained Analogs in Peptide Design and Medicinal Chemistry


Substituting (3R)-Tic·HCl with the (3S)-enantiomer, racemic DL-Tic, or natural phenylalanine produces qualitatively different pharmacological outcomes, not merely graded potency shifts. In opioid peptidomimetics, the D-Tic (R) versus L-Tic (S) configuration at position 2 dictates a complete inversion of receptor selectivity: D-Tic yields mu-opioid receptor agonists, whereas L-Tic yields delta-opioid receptor antagonists . The free acid form (CAS 103733-65-9) presents aqueous solubility limitations (≥1.81 mg/mL with ultrasonic assistance only) that the hydrochloride salt overcomes, directly affecting handling, formulation, and coupling efficiency in solid-phase peptide synthesis . Using racemic DL-Tic introduces 50% of the undesired enantiomer, confounding structure-activity relationships and requiring costly chiral separation post-synthesis. The evidence below quantifies precisely how these distinctions translate into measurable differences in receptor binding, conformational control, solubility, and enzyme inhibition.

Quantitative Differentiation Evidence for (3R)-Tic·HCl (CAS 41220-48-8) vs. Closest Analogs


Evidence 1: Stereochemical Switch in Opioid Receptor Pharmacology — D-Tic vs. L-Tic Produces Opposite Receptor Selectivity and Functional Activity

In a direct, intra-study comparison of diastereomeric tetrapeptides, incorporation of D-Tic (the (R)-enantiomer, corresponding to the stereochemistry of (3R)-Tic·HCl) at position 2 of H-Tyr-Tic-Phe-Phe-NH2 produced a potent mu-opioid receptor-selective full agonist, whereas the identical sequence bearing L-Tic ((S)-enantiomer) at the same position yielded a potent delta-opioid receptor-selective antagonist . The C-terminal free acid H-Tyr-Tic-Phe-Phe-OH (bearing L-Tic) exhibited a delta-receptor binding affinity Ki(delta) = 1.2 nM with an unprecedented delta-over-mu selectivity ratio Ki(mu)/Ki(delta) = 1410, and functioned as a delta antagonist with Ke = 3–8 nM in the mouse vas deferens (MVD) assay . The corresponding D-Tic-containing analog H-Tyr-D-Tic-Phe-Phe-NH2 (D-TIPP-NH2) displayed high mu-receptor affinity and selectivity, with X-ray crystallography revealing two distinct D-Tic conformers, D-Tic(+) and D-Tic(−), in the solid state . This stereochemically determined functional inversion means that procurement of the incorrect enantiomer yields a compound with the wrong receptor target, not merely a less potent version of the same activity.

Opioid receptor pharmacology Peptidomimetic design Receptor selectivity engineering

Evidence 2: Conformational Constraint — D-Tic Adopts a Defined gauche(−) χ1 Side-Chain Conformation vs. the Multiple Rotamers of Phenylalanine

X-ray crystallography and 1H NMR conformational analysis of D-Tic-containing peptides established that the D-Tic side-chain adopts a well-defined gauche(−) conformation (χ1 ≈ −60°) . In the X-ray structure of p-BrBz-(Aib)2-DL-Tic-(Aib)2-OMe, the D-Tic residue populates the D, gauche(−) rotamer exclusively, while in p-BrBz-L-Pro-D-Tic-NHMe the D-Tic residue stabilizes a type-II β-bend conformation . By contrast, unconstrained phenylalanine in peptides freely interconverts among three staggered rotamers: gauche(−) (χ1 ≈ −60°), trans (χ1 ≈ 180°), and gauche(+) (χ1 ≈ +60°), with population distributions sensitive to local sequence and solvent . The methylene bridge in Tic reduces the number of accessible χ1 rotamers from three to essentially one or two (depending on stereochemistry), imposing a topographical constraint that can be exploited to probe the bioactive conformation of peptide ligands .

Conformational analysis Peptide backbone pre-organization Structure-based drug design

Evidence 3: Hydrochloride Salt versus Free Acid — Aqueous Solubility and Handling Advantages for Solid-Phase Peptide Synthesis

The free acid form of (R)-Tic (CAS 103733-65-9) exhibits limited aqueous solubility: ≥1.81 mg/mL in water, achievable only with ultrasonic treatment and warming, and is insoluble in DMSO and ethanol . The hydrochloride salt (CAS 41220-48-8) overcomes this limitation through protonation of the secondary amine, which enhances water solubility and improves compatibility with the polar, often aqueous-organic solvent systems used in solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions . Multiple reputable vendors supply the HCl salt at ≥98% purity (HPLC), with storage at 2–8°C under dry, sealed conditions, and the product is typically a white to off-white crystalline powder with defined molecular weight 213.66 g/mol (C10H12ClNO2) . The free acid's LogP of approximately 0.86–1.21 and topological polar surface area (TPSA) of 49.33 Ų indicate moderate hydrophilicity, but the zwitterionic character of the free amino acid limits dissolution in neutral water relative to the hydrochloride salt .

Solid-phase peptide synthesis Building block solubility Formulation and handling

Evidence 4: HDAC Inhibitory Potency of Tic-Derived Scaffolds — Quantitative Advantage over the Approved Drug Vorinostat (SAHA)

A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were evaluated as histone deacetylase (HDAC) inhibitors in a head-to-head comparison with the FDA-approved HDAC inhibitor Vorinostat (SAHA). Five Tic-derived compounds demonstrated superior HDAC inhibitory activity: compound 13a (IC50 = 0.58 ± 0.10 μM), compound 7d (IC50 = 1.00 ± 0.16 μM), compound 8l (IC50 = 1.06 ± 0.14 μM), compound 7i (IC50 = 1.17 ± 0.19 μM), and compound 7a (IC50 = 1.29 ± 0.15 μM), compared to Vorinostat (IC50 = 1.48 ± 0.20 μM) . A follow-up study developing tetrahydroisoquinoline-based hydroxamic acid derivatives further demonstrated compounds 31a and 31b with mid-nanomolar IC50 values against HDAC8 and potent growth inhibition across multiple tumor cell lines, with compounds 25e, 34a, and 34b showing excellent in vivo anticancer activity in a human breast carcinoma (MDA-MB-231) xenograft model compared to SAHA . These results establish the Tic scaffold as a validated pharmacophore for HDAC inhibitor development.

Histone deacetylase inhibition Anticancer drug discovery Hydroxamic acid pharmacophore

Evidence 5: Tic-for-Proline Substitution in ACE Inhibitors — Quinapril Achieves Equivalent in Vitro and in Vivo Potency to Enalapril

The substitution of the proline residue in the ACE inhibitor enalapril with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (specifically the (S)-enantiomer for quinapril) yielded quinapril, which demonstrated equivalent in vitro ACE inhibitory potency and in vivo antihypertensive efficacy to enalapril . This scaffold replacement is noteworthy because Tic provides a bulkier, more lipophilic, and conformationally distinct pharmacophore compared to proline, yet maintains full pharmacological activity while altering pharmacokinetic properties . The active metabolite quinaprilat displays an ACE inhibitor potency ID50 of 0.07 nmol/L × 10⁻⁹ and a prolonged plasma half-life of 25 hours . This precedent establishes that Tic can serve as a viable proline surrogate in peptidomimetic design, with the (R)-enantiomer (the target compound) offering complementary stereochemical options for probing enzyme active-site topology where the (S)-configuration is suboptimal .

Angiotensin-converting enzyme inhibition Antihypertensive drug design Peptidomimetic scaffold replacement

Highest-Impact Research and Industrial Application Scenarios for (3R)-Tic·HCl (CAS 41220-48-8)


Scenario 1: Design of Mu-Opioid Receptor-Selective Peptide Agonists Using D-Tic as a Stereochemical Pharmacophore

Researchers developing mu-opioid receptor agonists for pain management should procure (3R)-Tic·HCl specifically, rather than the (S)-enantiomer or racemate, because the D-Tic configuration at position 2 of opioid tetrapeptides (e.g., H-Tyr-D-Tic-Phe-Phe-NH2) confers mu-receptor selectivity and full agonist activity . The L-Tic diastereomer produces the opposite pharmacological profile (delta-antagonism), meaning that use of racemic DL-Tic would generate a mixture of mu-agonists and delta-antagonists, confounding bioassay interpretation . The hydrochloride salt form enables direct incorporation into standard Fmoc-SPPS protocols without the solubility challenges of the free acid .

Scenario 2: Conformational Restriction of Phenylalanine in Peptide Ligand Topographical Design

Medicinal chemists seeking to lock the phenylalanine χ1 side-chain angle into a defined rotamer for structure-based drug design should select (3R)-Tic·HCl, as it restricts the χ1 torsional angle to the gauche(−) conformation (≈−60°) . This pre-organization reduces the conformational entropy penalty upon receptor binding and has been exploited to map bioactive conformations of opioid, bradykinin, and somatostatin receptor ligands . By contrast, natural L-Phe or D-Phe samples three rotameric states, introducing conformational heterogeneity that can obscure structure-activity relationship interpretation.

Scenario 3: HDAC Inhibitor Lead Optimization Using Tic as a Core Scaffold

Drug discovery teams targeting histone deacetylases can utilize (3R)-Tic·HCl as a starting building block for synthesizing tetrahydroisoquinoline-based hydroxamic acid derivatives, which have demonstrated HDAC8 IC50 values in the mid-nanomolar range and in vivo antitumor efficacy in MDA-MB-231 xenograft models superior to Vorinostat (SAHA) . The R-configuration at the 3-position provides a defined stereochemical anchor for further SAR exploration, and the hydrochloride salt ensures reliable solubility for solution-phase derivatization .

Scenario 4: Proline Replacement in Peptidomimetic Protease Inhibitor Design

When developing inhibitors of proline-recognizing enzymes (e.g., ACE, dipeptidyl peptidases, prolyl oligopeptidase), (3R)-Tic·HCl offers a sterically and electronically differentiated proline surrogate. The successful replacement of proline by Tic in the enalapril-to-quinapril progression established that Tic maintains equivalent in vitro potency and in vivo efficacy while introducing increased lipophilicity and conformational rigidity . The (3R)-enantiomer complements the (3S)-enantiomer used in quinapril, enabling exploration of both stereochemical possibilities at the enzyme active site .

Quote Request

Request a Quote for (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.